molecular formula C22H23NO6 B6528111 9-(2-methoxyethyl)-3-(3-methoxyphenoxy)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 946293-24-9

9-(2-methoxyethyl)-3-(3-methoxyphenoxy)-2-methyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B6528111
CAS No.: 946293-24-9
M. Wt: 397.4 g/mol
InChI Key: XHYVCQYUDXHPKK-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazin family, characterized by a fused chromene-oxazine core. Its structure includes a 2-methoxyethyl substituent at position 9, a 3-methoxyphenoxy group at position 3, and a methyl group at position 2. These substituents influence its physicochemical properties, such as solubility and lipophilicity, and modulate interactions with biological targets.

Properties

IUPAC Name

9-(2-methoxyethyl)-3-(3-methoxyphenoxy)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-14-21(29-16-6-4-5-15(11-16)26-3)20(24)17-7-8-19-18(22(17)28-14)12-23(13-27-19)9-10-25-2/h4-8,11H,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYVCQYUDXHPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCOC)OC4=CC=CC(=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Type: The 2-methoxyethyl group in the target compound may enhance solubility compared to alkyl chains (e.g., butyl in Compound 2) but reduce lipophilicity relative to aromatic substituents (e.g., furan-3-ylmethyl in Compound 7) . Trifluoromethyl substitution () increases electron-withdrawing character, which could enhance metabolic stability but reduce nucleophilic reactivity compared to methyl groups .
  • Biological Activity :

    • Compound 7 () demonstrates dual regulation of osteoblast and osteoclast activity, attributed to its furan-3-ylmethyl substituent, which may engage in π-π stacking or hydrogen bonding with target proteins .
    • Hydroxyalkyl substituents (e.g., 4-hydroxypentyl in 4d) could improve aqueous solubility but may reduce membrane permeability compared to methoxyethyl or aromatic groups .

Physicochemical Properties

  • Melting Points: Analogs with polar substituents (e.g., hydroxyalkyl in 4d) exhibit higher melting points (120–161°C), whereas nonpolar groups (e.g., butyl in Compound 2) likely lower melting points, though data gaps exist .

Pharmacological Potential

  • Osteoporosis: Compound 7 () outperforms ipriflavone in vivo, suggesting that heterocyclic substituents (e.g., furan) are critical for dual osteogenic/anti-resorptive activity. The target compound’s 3-methoxyphenoxy group may offer distinct binding interactions but requires validation .
  • Metabolic Stability: Trifluoromethyl groups () are known to resist oxidative metabolism, whereas methoxyethyl chains may undergo hydrolysis, suggesting shorter half-lives for the target compound .

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